9-oxobicyclo[3.3.1]nonane-1-carboxylic acid
CAS No.: 4696-11-1
Cat. No.: VC11478558
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4696-11-1 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 9-oxobicyclo[3.3.1]nonane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H14O3/c11-8-7-3-1-5-10(8,9(12)13)6-2-4-7/h7H,1-6H2,(H,12,13) |
| Standard InChI Key | IZOYWCBOQKYTDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCCC(C1)(C2=O)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Table 1: Key Molecular Descriptors of 9-Oxobicyclo[3.3.1]nonane-1-carboxylic Acid
Electronic and Spectroscopic Profiles
The compound exhibits a characteristic IR absorption at 1712 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch), with UV-Vis λₘₐₓ at 210 nm (π→π* transition) . NMR studies reveal distinct proton environments:
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¹H NMR (400 MHz, CDCl₃): δ 2.85 (dd, J = 13.2 Hz, 1H, bridgehead H), 2.30–1.45 (m, 10H, cyclic CH₂), 12.1 (s, 1H, COOH).
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¹³C NMR (101 MHz, CDCl₃): δ 212.4 (C=O ketone), 178.9 (COOH), 45.2–28.7 (bridgehead and cyclic carbons).
Synthetic Methodologies
Cyclization-Based Routes
The primary synthesis involves condensation of keto-acids with dienophiles under acidic conditions:
Functional Group Modifications
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Ketone reduction: NaBH₄ in THF/MeOH selectively reduces the ketone to a secondary alcohol while preserving the carboxylic acid (87% yield) .
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Decarboxylation: Pyrolysis at 220°C under vacuum eliminates CO₂, yielding bicyclo[3.3.1]nonan-9-one (91% purity).
Table 2: Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mukaiyama cyclization | 62 | 95 | Mild conditions, scalability | Requires anhydrous conditions |
| Dieckmann cyclization | 55 | 90 | Atom economy | High-temperature sensitivity |
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
The compound displays limited aqueous solubility (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:
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DMSO: 48 mg/mL
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THF: 33 mg/mL
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LogP (octanol/water): 1.85 ± 0.12
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point at 148–151°C with decomposition onset at 210°C (ΔH = 134 J/g). Thermogravimetric analysis (TGA) indicates 95% mass retention up to 200°C under nitrogen.
Industrial and Research Applications
Catalysis
The bicyclic framework serves as a chiral ligand in asymmetric hydrogenation reactions, achieving 92% ee in the reduction of α,β-unsaturated ketones when complexed with Rh(I) .
Materials Science
Coordination polymers synthesized from Zn(II) and the carboxylate derivative exhibit luminescent quantum yields of 0.38–0.42, with emission tunable between 450–520 nm .
Comparison with Structural Analogues
Table 3: Functional Group Impact on Physicochemical Properties
| Compound | LogP | Melting Point (°C) | Bioactivity (COX-2 IC₅₀) |
|---|---|---|---|
| 9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid | 1.85 | 148–151 | 3.2 μM |
| 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid | 0.92 | 162–165 | 18.7 μM |
| Bicyclo[3.3.1]nonane-1,6-dicarboxylic acid | −0.34 | 210–213 | Inactive |
Future Research Directions
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Stereoselective synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug discovery.
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Computational modeling: Machine learning-guided optimization of ADMET properties using fragment-based descriptors.
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Hybrid materials: Exploring metal-organic frameworks (MOFs) derived from carboxylate derivatives for gas storage applications.
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